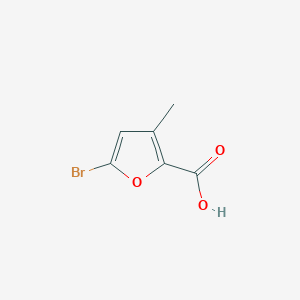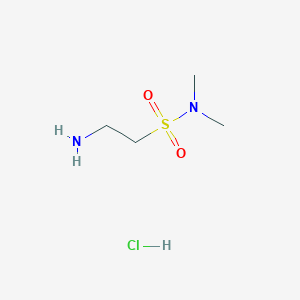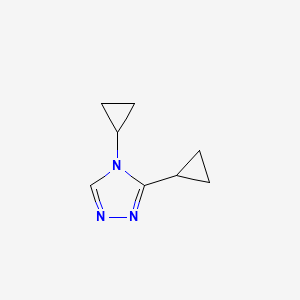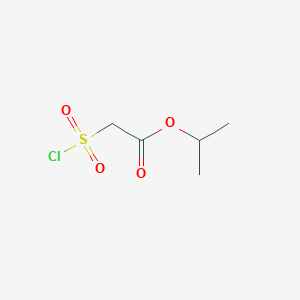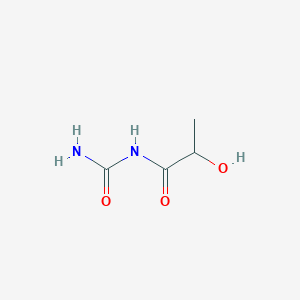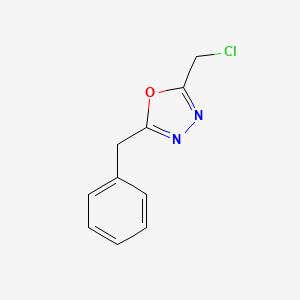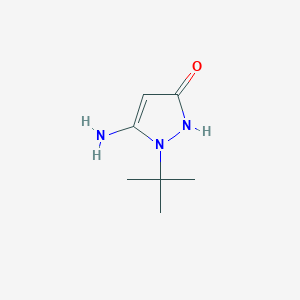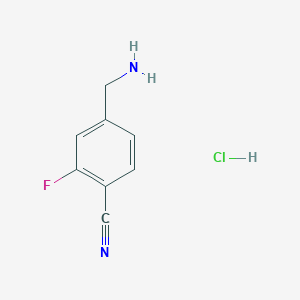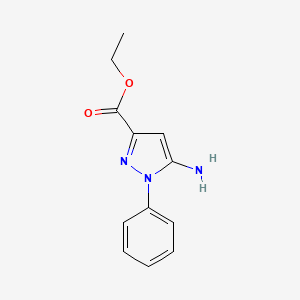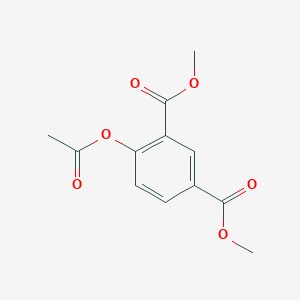
Dimethyl 4-Acetoxyisophthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 4-Acetoxyisophthalate is an organic compound with the molecular formula C12H12O6This compound is characterized by its white to almost white powder or crystalline appearance . It is primarily used in various chemical synthesis processes and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 4-Acetoxyisophthalate can be synthesized through the esterification of 4-Acetoxyisophthalic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: Dimethyl 4-Acetoxyisophthalate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form 4-Acetoxyisophthalic acid.
Transesterification: It can react with other alcohols to form different esters.
Reduction: The compound can be reduced to form the corresponding alcohols.
Common Reagents and Conditions:
Hydrolysis: Typically performed using aqueous acid or base under reflux conditions.
Transesterification: Catalyzed by acids or bases, often under reflux with the desired alcohol.
Reduction: Commonly achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Hydrolysis: 4-Acetoxyisophthalic acid.
Transesterification: Various esters depending on the alcohol used.
Reduction: Corresponding alcohols.
Scientific Research Applications
Dimethyl 4-Acetoxyisophthalate is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of Dimethyl 4-Acetoxyisophthalate involves its ability to undergo hydrolysis and transesterification reactions. These reactions are facilitated by the presence of ester groups, which are susceptible to nucleophilic attack. The molecular targets and pathways involved include the interaction with enzymes that catalyze ester hydrolysis, leading to the formation of the corresponding acids and alcohols .
Comparison with Similar Compounds
- Dimethyl Isophthalate
- Dimethyl Terephthalate
- Dimethyl Phthalate
Comparison: Dimethyl 4-Acetoxyisophthalate is unique due to the presence of the acetoxy group, which imparts distinct reactivity compared to other similar compounds. For instance, Dimethyl Isophthalate and Dimethyl Terephthalate lack the acetoxy group, resulting in different chemical behavior and applications. Dimethyl Phthalate, while similar in structure, is primarily used as a plasticizer, whereas this compound finds applications in more specialized chemical synthesis and research contexts .
Properties
IUPAC Name |
dimethyl 4-acetyloxybenzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O6/c1-7(13)18-10-5-4-8(11(14)16-2)6-9(10)12(15)17-3/h4-6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBAKPXGINZGLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C(=O)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634669 |
Source


|
| Record name | Dimethyl 4-(acetyloxy)benzene-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71932-29-1 |
Source


|
| Record name | Dimethyl 4-(acetyloxy)benzene-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


